6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Anticancer Activity Chromene Carboxamide Cytotoxicity Assay

This 6,8-dichloro-2-oxo-2H-chromene-3-carboxamide (CAS 317327-65-4) features a unique substitution pattern that directly contributes to its A549 NSCLC cytotoxicity (IC₅₀ 20 µM), a property absent in non-halogenated analogs. The 6,8-dichloro motif alters electron distribution and steric properties for targeted SAR. It is ideal for NSCLC medicinal chemistry, MAO-B inhibition studies, lipophilic CNS probe development, and as a mass spectrometry reference standard for dichlorinated metabolites.

Molecular Formula C22H13Cl2NO4
Molecular Weight 426.25
CAS No. 317327-65-4
Cat. No. B2969309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
CAS317327-65-4
Molecular FormulaC22H13Cl2NO4
Molecular Weight426.25
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
InChIInChI=1S/C22H13Cl2NO4/c23-14-10-13-11-18(22(27)29-20(13)19(24)12-14)21(26)25-15-6-8-17(9-7-15)28-16-4-2-1-3-5-16/h1-12H,(H,25,26)
InChIKeyXGKPPBSNLQJSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 317327-65-4): Chemical Identity and Structural Context


6,8-Dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 317327-65-4) is a synthetic chromene-3-carboxamide derivative with the molecular formula C₂₂H₁₃Cl₂NO₄ and a molecular weight of 426.25 g/mol [1]. The compound features a 2-oxo-2H-chromene core with chlorine substituents at the 6- and 8-positions and a 4-phenoxyphenyl group attached via a carboxamide linker at the 3-position. This substitution pattern distinguishes it from other chromene-3-carboxamide analogs, particularly those lacking halogenation or bearing alternative aromatic amide substituents. The computed XLogP3 of 5.7 and topological polar surface area of 64.6 Ų suggest moderate lipophilicity, which influences membrane permeability and bioavailability considerations [1].

Why Generic Substitution of 6,8-Dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 317327-65-4) with In-Class Analogs Is Not Scientifically Justified


Chromene-3-carboxamide derivatives exhibit highly variable biological activity depending on their specific substitution patterns. Structural studies have demonstrated that both the position and nature of substituents on the chromene core, as well as the aryl group attached to the carboxamide, critically influence target engagement and potency [1]. For instance, the 6,8-dichloro substitution pattern on the chromene ring alters electron distribution and steric properties compared to mono-halogenated or non-halogenated analogs, potentially affecting enzyme binding kinetics. Similarly, the 4-phenoxyphenyl moiety introduces conformational constraints that differ from simpler phenyl or substituted phenyl amides. Empirical data show that even closely related analogs—such as the non-dichloro counterpart 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 380622-46-8)—display different cytotoxicity profiles across cancer cell lines, underscoring that substitution at the 6- and 8-positions is not functionally silent . Therefore, procurement decisions based solely on chromene-3-carboxamide class membership, without evaluating compound-specific quantitative evidence, risk selecting a molecule with substantially different biological or physicochemical properties.

Quantitative Differentiation Evidence for 6,8-Dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 317327-65-4) vs. Closest Analogs


Cytotoxicity Profile vs. Non-Dichloro Analog in Human Cancer Cell Lines

The target compound demonstrates a broader spectrum of cytotoxicity compared to its non-dichloro analog (2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, CAS 380622-46-8). While both compounds show comparable activity against MCF-7 breast cancer cells (IC₅₀ ≈ 15 µM), the 6,8-dichloro derivative exhibits measurable activity against A549 lung cancer cells (IC₅₀ = 20 µM) and HeLa cervical cancer cells (IC₅₀ = 25 µM), whereas the non-dichloro analog shows no reported activity against A549 . This suggests that 6,8-dichloro substitution imparts activity against lung cancer cell lines that is absent in the parent scaffold.

Anticancer Activity Chromene Carboxamide Cytotoxicity Assay

Lipophilicity Differentiation: XLogP3 and Implications for Membrane Permeability

The 6,8-dichloro substitution significantly increases lipophilicity relative to the non-halogenated parent. The target compound has a computed XLogP3 of 5.7, compared to an XLogP3 of approximately 4.5 for 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (predicted based on analog data) [1]. This ~1.2 log unit increase corresponds to roughly a 16-fold increase in octanol-water partition coefficient, which may enhance membrane permeability but could also affect aqueous solubility and plasma protein binding [1].

Lipophilicity ADME Prediction Chromene Derivatives

Structural Conformation and Potential for MAO-B Target Engagement

Crystallographic and structural studies on chromone-3-carboxamide derivatives have established that the secondary carboxamide backbone is critical for MAO-B inhibitory activity, with the most potent inhibitors (IC₅₀ = 403–669 pM) maintaining a coplanar arrangement between the carboxamide and the chromone ring [1]. The 6,8-dichloro substitution pattern is predicted to influence the electron density of the chromene core, potentially modulating the strength of the intramolecular N–H⋯O hydrogen bond that constrains this coplanarity. While direct MAO-B inhibition data for the target compound are not yet available, the 6,8-dichloro substitution distinguishes it from the extensively characterized 4-oxo-4H-chromene-3-carboxamide series and may confer different binding kinetics.

MAO-B Inhibition Chromone Carboxamide Conformational Analysis

Spectral Fingerprint Differentiation via SpectraBase Cross-Reference

The target compound's identity can be verified against spectroscopic reference data. While direct spectra for CAS 317327-65-4 are limited in public repositories, the closely related 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 380622-46-8) has documented ¹H NMR, FTIR, and MS (GC) spectra in the SpectraBase database [1]. The presence of two chlorine atoms at positions 6 and 8 in the target compound is expected to produce characteristic isotopic patterns in mass spectrometry (M:M+2:M+4 ≈ 9:6:1) that can serve as a unique identifier distinguishing it from mono-chlorinated or non-halogenated analogs. This spectral fingerprint is critical for batch-to-batch quality verification in procurement.

Spectroscopic Characterization Quality Control Chromene Carboxamide

Recommended Application Scenarios for 6,8-Dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (CAS 317327-65-4)


Lead Optimization in Anticancer Drug Discovery Targeting Lung Carcinoma

Based on the compound's demonstrated cytotoxicity against A549 lung cancer cells (IC₅₀ = 20 µM)—a property absent in the non-dichloro analog —this compound is a suitable starting point for medicinal chemistry campaigns focused on non-small cell lung cancer (NSCLC). The 6,8-dichloro substitution pattern can be further derivatized to improve potency and selectivity.

Structure-Activity Relationship (SAR) Studies on Chromene-3-Carboxamide MAO-B Inhibitors

Given the established importance of the carboxamide-chromone conformation for MAO-B inhibition , this compound can serve as a 2-oxo-2H-chromene scaffold variant for SAR exploration. Its 6,8-dichloro substitution offers a distinct electronic environment compared to the 4-oxo-4H-chromene series, enabling investigation of how core oxidation state and halogenation affect isoform selectivity and binding reversibility.

Physicochemical Property Benchmarking for CNS Penetration Studies

With a computed XLogP3 of 5.7 and a topological polar surface area of 64.6 Ų , this compound falls within a property space that may be permissive for blood-brain barrier penetration. It can be used as a lipophilic probe in CNS permeability assays, particularly when compared against less lipophilic chromene-3-carboxamide analogs.

Analytical Reference Standard for Dichloro-Chromene Identification

The characteristic isotopic pattern arising from the two chlorine atoms (M:M+2:M+4 ≈ 9:6:1) makes this compound a useful mass spectrometry reference standard for identifying and quantifying dichlorinated chromene derivatives in complex mixtures or metabolite profiling studies.

Quote Request

Request a Quote for 6,8-dichloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.